molecular formula C21H16F3N3O B4370168 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4370168
M. Wt: 383.4 g/mol
InChI Key: TUEOHXKYKAKYQZ-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound is characterized by the presence of difluoromethyl, fluorophenyl, methoxyphenyl, and methyl groups attached to the pyrazolo[3,4-b]pyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the various substituents. Common reaction conditions include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have similar biological activities but differ in potency and selectivity.

    Fluorinated compounds: Compounds containing fluorine atoms often exhibit unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Methoxyphenyl derivatives: These compounds contain a methoxy group attached to a phenyl ring and may have similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-12-19-16(20(23)24)11-17(15-5-3-4-6-18(15)28-2)25-21(19)27(26-12)14-9-7-13(22)8-10-14/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEOHXKYKAKYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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